4-(5-恶唑基)苯甲酰肼

货号 B1359281

CAS 编号:

886362-14-7

分子量: 203.2 g/mol

InChI 键: ZHYJVYAAIVMXIW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

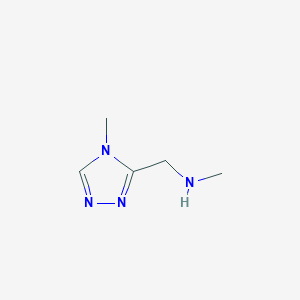

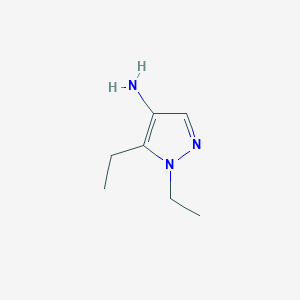

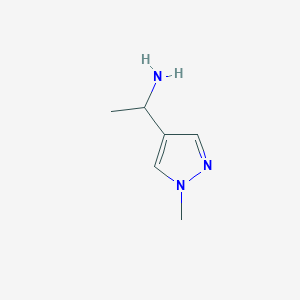

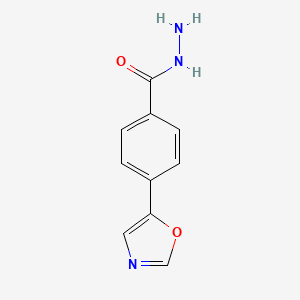

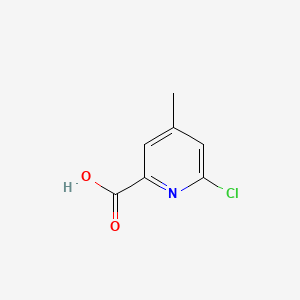

4-(5-Oxazolyl)benzohydrazide is a chemical compound with the molecular formula C10H9N3O2 . It is widely used in scientific experiments for its antimicrobial and antioxidant properties.

Synthesis Analysis

The synthesis of oxazole derivatives, such as 4-(5-Oxazolyl)benzohydrazide, has been a topic of interest in recent years. A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another approach involves combining suitable aldehydes with four hydrazides .Molecular Structure Analysis

The molecular structure of 4-(5-Oxazolyl)benzohydrazide is characterized by a five-membered oxazole ring attached to a benzohydrazide group . The molecular weight is 203.2 g/mol.科学研究应用

1. Anticancer Agent

- Summary of Application: 4-(5-Oxazolyl)benzohydrazide is used in the synthesis of a unique series of oxadiazoles, which have shown promise as anticancer agents .

- Methods of Application: The oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by FT-IR, LCMS, and NMR spectral techniques .

- Results: The synthesized compounds were screened for anticancer activity. The IC50 values of the most active compound (7h) observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

2. Antimicrobial Activity

- Summary of Application: 4-(5-Oxazolyl)benzohydrazide is used in the synthesis of Schiff base hydrazones, which have shown antimicrobial activity .

- Methods of Application: The Schiff base hydrazones were synthesized by condensing benzoic acid hydrazide with oxy derivatives of 2-hydroxy-1-napthaldehyde/4-hydroxy benzaldehyde . The synthesized compounds were characterized by spectroscopic and analytical techniques .

- Results: The synthesized compounds were screened for their in vitro antimicrobial activities against two gram-positive bacteria (S. aureus and S. gordonii), two gram-negative bacteria (E. coli and P. aeruginosa), and two fungal strains (A. niger and C. albicans). The metal chelates were found to be more toxic than their parent Schiff bases .

3. Anti-Inflammatory and Anti-Malarial Activities

- Summary of Application: Benzohydrazides, including 4-(5-Oxazolyl)benzohydrazide, have been found to possess diverse biological properties, including anti-inflammatory and anti-malarial activities .

- Methods of Application: The specific methods of application or experimental procedures for these activities are not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

4. Oil Spill Treatment

- Summary of Application: Benzohydrazide derivatives have been found to be useful in oil spill treatment .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

5. Anti-Bacterial Activity

- Summary of Application: Benzohydrazides, including 4-(5-Oxazolyl)benzohydrazide, have been found to possess diverse biological properties, including anti-bacterial activities .

- Methods of Application: The specific methods of application or experimental procedures for these activities are not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

6. High-Energy Molecules

- Summary of Application: Oxadiazoles, which can be synthesized using 4-(5-Oxazolyl)benzohydrazide, have been established as potential high-energy core molecules .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

安全和危害

属性

IUPAC Name |

4-(1,3-oxazol-5-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYJVYAAIVMXIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630614 |

Source

|

| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Oxazolyl)benzohydrazide | |

CAS RN |

886362-14-7 |

Source

|

| Record name | 4-(5-Oxazolyl)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

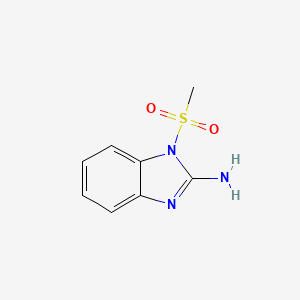

1-(Methylsulfonyl)-1H-benzimidazol-2-amine

915922-50-8

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

1138444-24-2

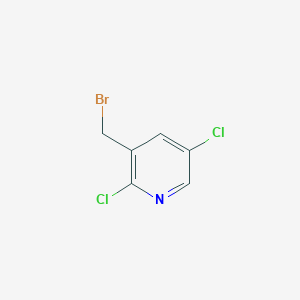

3-(Bromomethyl)-2,5-dichloropyridine

1141990-05-7

6-Chloro-4-methylpyridine-2-carboxylic acid

324028-95-7

![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)

![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)